molecular formula C19H18N4OS B3612423 1-(4-PHENYL-1,3-THIAZOL-2-YL)-4-(PYRIDINE-3-CARBONYL)PIPERAZINE

1-(4-PHENYL-1,3-THIAZOL-2-YL)-4-(PYRIDINE-3-CARBONYL)PIPERAZINE

Cat. No.: B3612423
M. Wt: 350.4 g/mol
InChI Key: YAKRIRZEWLRGKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Phenyl-1,3-thiazol-2-yl)-4-(pyridine-3-carbonyl)piperazine is a complex organic compound that features a thiazole ring, a phenyl group, a pyridine ring, and a piperazine moiety

Synthetic Routes and Reaction Conditions:

    Thiazole Formation: The synthesis begins with the formation of the thiazole ring. This can be achieved by reacting a suitable α-haloketone with thiourea under acidic conditions.

    Phenyl Group Introduction: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.

    Pyridine-3-carbonyl Group Addition: The pyridine-3-carbonyl group can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative is reacted with an appropriate electrophile.

    Piperazine Coupling: Finally, the piperazine moiety is coupled with the thiazole-pyridine intermediate using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The phenyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are frequently employed.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(4-Phenyl-1,3-thiazol-2-yl)-4-(pyridine-3-carbonyl)piperazine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Research: The compound is used as a probe to study various biological pathways and molecular interactions.

    Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.

    Industrial Applications: The compound can be used in the synthesis of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Phenyl-1,3-thiazol-2-yl)-4-(pyridine-3-carbonyl)piperazine involves its interaction with specific molecular targets such as enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain.

Comparison with Similar Compounds

  • 1-(4-Phenyl-1,3-thiazol-2-yl)-4-(pyridine-2-carbonyl)piperazine
  • 1-(4-Phenyl-1,3-thiazol-2-yl)-4-(pyridine-4-carbonyl)piperazine
  • 1-(4-Phenyl-1,3-thiazol-2-yl)-4-(quinoline-3-carbonyl)piperazine

Comparison:

  • Structural Differences: The position of the carbonyl group on the pyridine ring can significantly affect the compound’s chemical properties and biological activity.
  • Biological Activity: The unique combination of the thiazole, phenyl, pyridine, and piperazine moieties in 1-(4-Phenyl-1,3-thiazol-2-yl)-4-(pyridine-3-carbonyl)piperazine may confer distinct biological activities compared to its analogs.
  • Applications: While similar compounds may have overlapping applications, the specific structure of this compound may make it more suitable for certain therapeutic or industrial applications.

Properties

IUPAC Name

[4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS/c24-18(16-7-4-8-20-13-16)22-9-11-23(12-10-22)19-21-17(14-25-19)15-5-2-1-3-6-15/h1-8,13-14H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAKRIRZEWLRGKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC(=CS2)C3=CC=CC=C3)C(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-PHENYL-1,3-THIAZOL-2-YL)-4-(PYRIDINE-3-CARBONYL)PIPERAZINE
Reactant of Route 2
Reactant of Route 2
1-(4-PHENYL-1,3-THIAZOL-2-YL)-4-(PYRIDINE-3-CARBONYL)PIPERAZINE
Reactant of Route 3
Reactant of Route 3
1-(4-PHENYL-1,3-THIAZOL-2-YL)-4-(PYRIDINE-3-CARBONYL)PIPERAZINE
Reactant of Route 4
Reactant of Route 4
1-(4-PHENYL-1,3-THIAZOL-2-YL)-4-(PYRIDINE-3-CARBONYL)PIPERAZINE
Reactant of Route 5
Reactant of Route 5
1-(4-PHENYL-1,3-THIAZOL-2-YL)-4-(PYRIDINE-3-CARBONYL)PIPERAZINE
Reactant of Route 6
1-(4-PHENYL-1,3-THIAZOL-2-YL)-4-(PYRIDINE-3-CARBONYL)PIPERAZINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.